molecular formula C19H17N3O4S2 B2985522 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-67-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2985522
CAS No.: 864922-67-8
M. Wt: 415.48
InChI Key: IXHPVXZINVMUPW-UHFFFAOYSA-N
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Description

The compound is related to an N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide derivative . It shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of aporphines, coptisines, and dibenzopyrrocolines has been achieved . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Compounds with benzothiazole and thiadiazole moieties have demonstrated significant antioxidant and anti-inflammatory properties, suggesting their potential in the treatment of diseases associated with oxidative stress and inflammation. For instance, novel derivatives have shown good efficacy in DPPH radical scavenging and anti-inflammatory activity, indicating their potential in developing treatments for related conditions (Koppireddi et al., 2013).

Antitumor Activity

Several benzothiazole derivatives have been evaluated for their antitumor activities, revealing considerable efficacy against various cancer cell lines. This points to the potential of such compounds in cancer research and therapy development (Yurttaş et al., 2015).

Antimicrobial and Antiviral Effects

The research also extends to the antimicrobial and antiviral applications of benzothiazole derivatives, with some compounds showing promising results against bacterial and viral pathogens. This highlights their potential in addressing infectious diseases (Tang et al., 2019).

Anticonvulsant Properties

Investigations into indoline derivatives of benzothiazole acetamide have demonstrated significant anticonvulsant activities, suggesting the usefulness of these compounds in treating seizure disorders (Nath et al., 2021).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S2/c1-24-14-5-3-13(4-6-14)18-21-19(28-22-18)27-10-17(23)20-9-12-2-7-15-16(8-12)26-11-25-15/h2-8H,9-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHPVXZINVMUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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